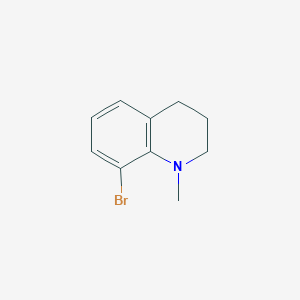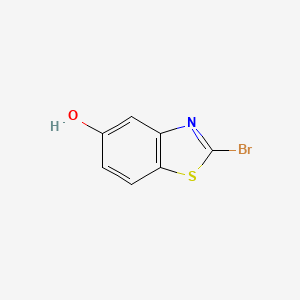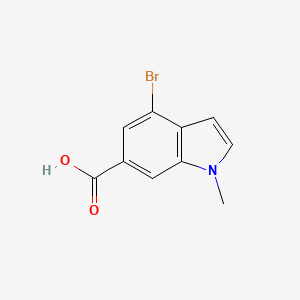
4-Brom-1-methyl-1H-indol-6-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2 . Its molecular weight is 254.08 . The IUPAC name for this compound is 4-bromo-1-methyl-1H-indole-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is 1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form, storage temperature, and shipping temperature of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid are not specified in the retrieved data .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung dient als Reaktant bei der Synthese verschiedener pharmazeutischer Wirkstoffe. So wird sie beispielsweise bei der Herstellung von D-Glutaminsäure-basierten Inhibitoren der E. coli MurD-Ligase verwendet, einem essentiellen Enzym im Biosyntheseweg der bakteriellen Zellwand, was sie zu einem potenziellen Ziel für die Entwicklung von Antibiotika macht .
Biochemie
In der Biochemie wird 4-Brom-1-methyl-1H-indol-6-carbonsäure verwendet, um Inhibitoren der Interleukin-2-induzierbaren T-Zell-Kinase zu erzeugen, die eine bedeutende Rolle bei der T-Zell-Proliferation und -Funktion spielt. Diese Inhibitoren können entscheidend sein für die Untersuchung von Immunantworten und die Entwicklung von Behandlungen für Autoimmunerkrankungen .
Organische Synthese
Die Verbindung ist an organischen Synthesereaktionen wie der Suzuki-Miyaura-Kupplung beteiligt, bei der sie mit Boronsäuren oder Boronsäureestern zu Biarylverbindungen reagiert. Diese Reaktionen sind grundlegend für die Herstellung komplexer organischer Moleküle für verschiedene Anwendungen .
Medizinische Chemie
In der medizinischen Chemie wird sie zur Synthese von Amidkonjugaten mit Ketoprofen verwendet, die als Inhibitoren der Gli1-vermittelten Transkription im Hedgehog-Signalweg untersucht werden. Dieser Weg ist an verschiedenen Krebsarten beteiligt, und seine Inhibition könnte zu neuen Krebstherapien führen .
Pflanzenbiologie
Indolderivate wie This compound sind strukturell mit Indol-3-essigsäure verwandt, einem Pflanzenhormon, das für verschiedene Wachstumsprozesse verantwortlich ist. Die Untersuchung dieser Derivate kann Einblicke in die Mechanismen des Pflanzenwachstums und der -entwicklung liefern .
Synthetische Chemie
Das Bromatom dieser Verbindung macht sie für Lithiierungsreaktionen geeignet, die für die Herstellung neuer Kohlenstoff-Kohlenstoff-Bindungen und die Synthese neuartiger organischer Verbindungen mit potenziellen Anwendungen in der Materialwissenschaft und Pharmazie von entscheidender Bedeutung sind .
Synthese von Naturstoffen
Indole sind wichtige Bausteine bei der Synthese von Naturstoffen und bioaktiven Verbindungen. Die Vielseitigkeit von This compound ermöglicht ihren Einsatz in Cycloadditionsreaktionen und trägt so zur Herstellung komplexer molekularer Architekturen bei, die in natürlichen Substanzen vorkommen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-methyl-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions . The compound’s interaction with proteins can lead to changes in protein conformation and activity, influencing cellular processes such as signal transduction and gene expression . Additionally, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can bind to specific receptors, modulating their activity and downstream signaling pathways .
Cellular Effects
The effects of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can modulate the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound’s ability to inhibit enzyme activity can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can remain stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At high doses, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
4-Bromo-1-methyl-1H-indole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can inhibit specific enzymes, leading to changes in the levels of metabolites and affecting overall metabolic homeostasis . Additionally, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can modulate the activity of key metabolic regulators, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is important for its activity and function . The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-bromo-1-methylindole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXCZJJLOTMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
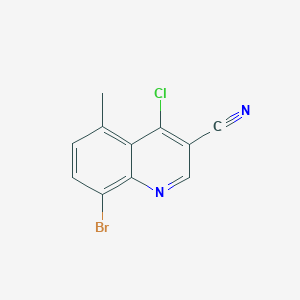
![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)
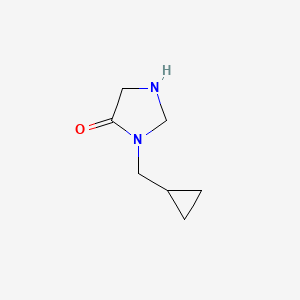
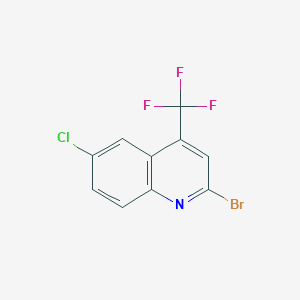

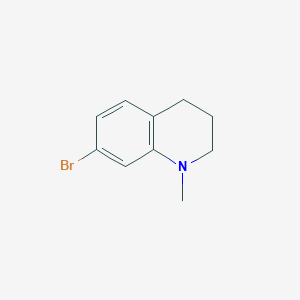


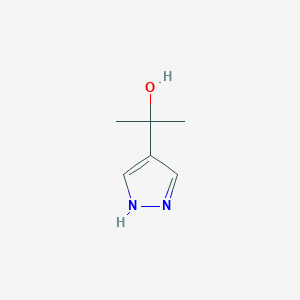
![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

